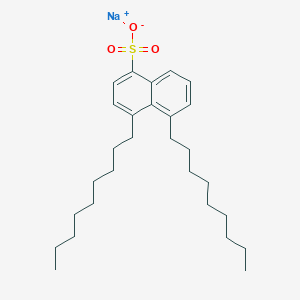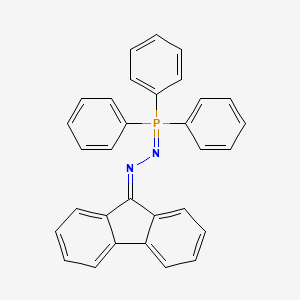![molecular formula C9H8ClIrNO2 B13784376 [(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1) CAS No. 14243-22-2](/img/structure/B13784376.png)
[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarbonylchloro(4-methylbenzenamine)iridium is a coordination compound with the molecular formula C9H9ClIrNO2. This compound features iridium as the central metal atom, coordinated with two carbonyl (CO) ligands, one chloride (Cl) ligand, and one 4-methylbenzenamine (p-toluidine) ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicarbonylchloro(4-methylbenzenamine)iridium typically involves the reaction of iridium trichloride hydrate with carbon monoxide and 4-methylbenzenamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
IrCl3⋅xH2O+CO+C7H9NH2→IrCl(CO)2(C7H9NH2)+by-products
Industrial Production Methods
Industrial production of dicarbonylchloro(4-methylbenzenamine)iridium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dicarbonylchloro(4-methylbenzenamine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are commonly used.
Substitution: Ligand substitution reactions often involve the use of other amines, phosphines, or carbonyl compounds under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while reduction may produce iridium(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Dicarbonylchloro(4-methylbenzenamine)iridium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, carbonylation, and C-H activation reactions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as conductive polymers and metal-organic frameworks.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or diagnostic tool.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity can be leveraged to achieve specific transformations.
Mechanism of Action
The mechanism of action of dicarbonylchloro(4-methylbenzenamine)iridium involves coordination chemistry principles. The iridium center can undergo various redox processes, ligand exchange reactions, and coordination with substrates. These interactions facilitate catalytic cycles and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dicarbonylchloro(phenylamine)iridium: Similar structure but with phenylamine instead of 4-methylbenzenamine.
Dicarbonylchloro(ethylamine)iridium: Similar structure but with ethylamine instead of 4-methylbenzenamine.
Dicarbonylchloro(methylamine)iridium: Similar structure but with methylamine instead of 4-methylbenzenamine.
Uniqueness
Dicarbonylchloro(4-methylbenzenamine)iridium is unique due to the presence of the 4-methylbenzenamine ligand, which imparts specific electronic and steric properties to the compound
Properties
CAS No. |
14243-22-2 |
|---|---|
Molecular Formula |
C9H8ClIrNO2 |
Molecular Weight |
389.83 g/mol |
InChI |
InChI=1S/C9H8ClNO2.Ir/c1-7-2-3-9(11)8(4-7)10(5-12)6-13;/h2-4H,11H2,1H3; |
InChI Key |
BVCZKVKOKNWCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Cl(=C=O)=C=O.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

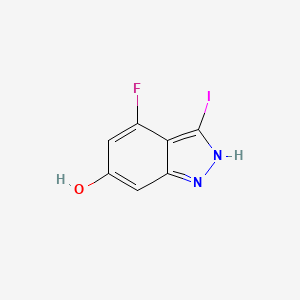

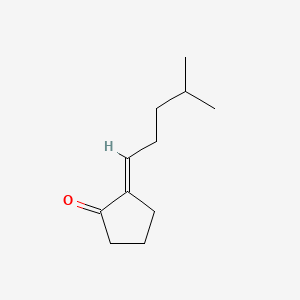

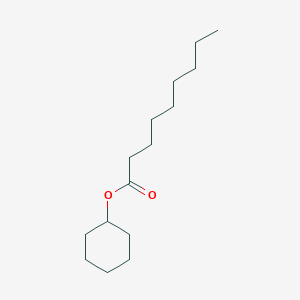

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
